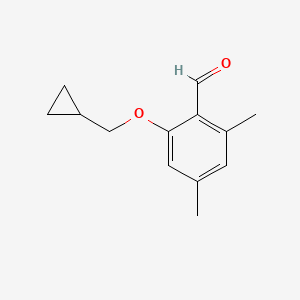![molecular formula C12H11Br2N3O2 B13002514 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid CAS No. 886500-10-3](/img/structure/B13002514.png)
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(6,8-Dibromoquinazolin-4-yl)amino]butanoic acid is a chemical compound with the molecular formula C₁₂H₁₁Br₂N₃O₂ It is known for its unique structure, which includes a quinazoline core substituted with bromine atoms at positions 6 and 8, and an amino group linked to a butanoic acid chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with suitable reagents.
Amination: The amino group is introduced via nucleophilic substitution reactions, where an appropriate amine reacts with the brominated quinazoline intermediate.
Attachment of the Butanoic Acid Chain: The final step involves the coupling of the aminoquinazoline intermediate with a butanoic acid derivative under suitable conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for efficient bromination and amination steps, as well as advanced purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride can convert the quinazoline core to its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Amino or thiol-substituted quinazoline derivatives.
Aplicaciones Científicas De Investigación
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the quinazoline core play a crucial role in binding to these targets, leading to modulation of their activity. The compound may inhibit or activate certain pathways, depending on the context of its use.
Comparación Con Compuestos Similares
Similar Compounds
4-[(6,8-Dichloroquinazolin-4-yl)amino]butanoic acid: Similar structure but with chlorine atoms instead of bromine.
4-[(6,8-Difluoroquinazolin-4-yl)amino]butanoic acid: Fluorine atoms replace the bromine atoms.
4-[(6,8-Diiodoquinazolin-4-yl)amino]butanoic acid: Iodine atoms instead of bromine.
Uniqueness
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable tool in research and development.
Propiedades
Número CAS |
886500-10-3 |
|---|---|
Fórmula molecular |
C12H11Br2N3O2 |
Peso molecular |
389.04 g/mol |
Nombre IUPAC |
4-[(6,8-dibromoquinazolin-4-yl)amino]butanoic acid |
InChI |
InChI=1S/C12H11Br2N3O2/c13-7-4-8-11(9(14)5-7)16-6-17-12(8)15-3-1-2-10(18)19/h4-6H,1-3H2,(H,18,19)(H,15,16,17) |
Clave InChI |
BLZFANFOKIJQGS-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=C1C(=NC=N2)NCCCC(=O)O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


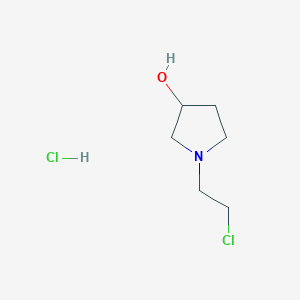

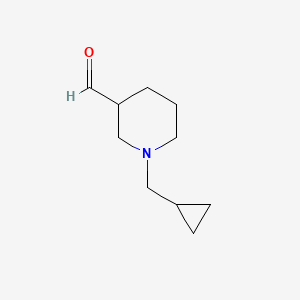
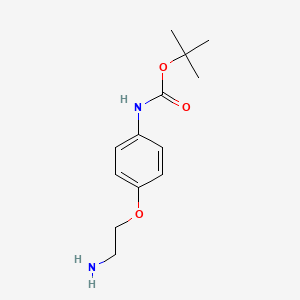
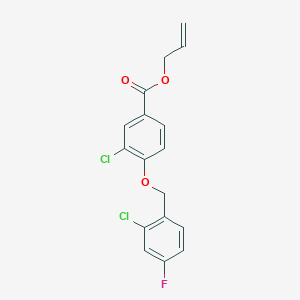

![4-((7-Oxofuro[2,3-c]pyridin-6(7H)-yl)methyl)benzoic acid](/img/structure/B13002469.png)
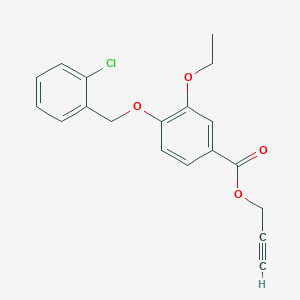



![2-Benzyl-7-fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B13002488.png)
